

Application Note: Cationic Photopolymerization of Dicyclopentadiene Diepoxide Monomers

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Compound of Interest		
Compound Name:	Dicyclopentadiene diepoxide	
Cat. No.:	B146624	Get Quote

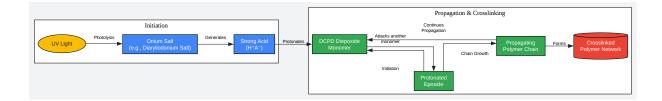
Audience: Researchers, scientists, and drug development professionals.

Introduction Dicyclopentadiene (DCPD) is an inexpensive and versatile substrate used to construct novel monomers for photoinitiated cationic polymerization.[1] Monomers based on DCPD, particularly **dicyclopentadiene diepoxide**, exhibit excellent reactivity in photoinitiated cationic polymerizations, making them suitable for a wide range of applications.[1] The advantages of photopolymerization include high-speed curing, solvent-free formulations, and low energy requirements, which are ideal for producing protective coatings, printing inks, and adhesives.[1][2] The high ring strain in the epoxycyclopentyl groups of DCPD diepoxide contributes to its high reactivity when exposed to UV light in the presence of onium salt cationic photoinitiators.[1] The resulting polymers are typically highly crosslinked thermosets with excellent thermal stability and mechanical properties.[1][3]

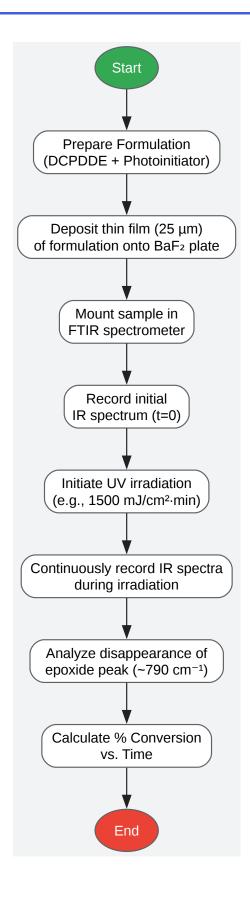
Mechanism of Cationic Photopolymerization

The photopolymerization of **dicyclopentadiene diepoxide** monomers proceeds via a cationic ring-opening mechanism. The process is initiated by the photolysis of a cationic photoinitiator, typically an onium salt such as a diaryliodonium or triarylsulfonium salt. Upon exposure to UV radiation, the photoinitiator undergoes irreversible decomposition to generate a strong Brønsted acid. This acid then protonates the oxygen atom of an epoxy group on the DCPD diepoxide monomer, initiating the ring-opening of the epoxide. The resulting carbocation is highly reactive and propagates by attacking another epoxy group, leading to chain growth and the formation of a crosslinked polymer network.

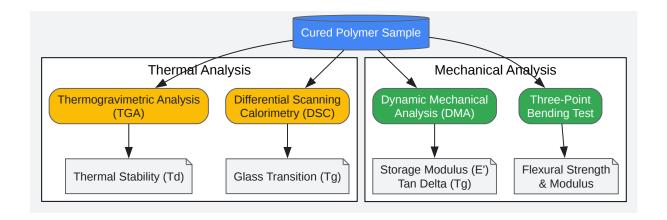












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References

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